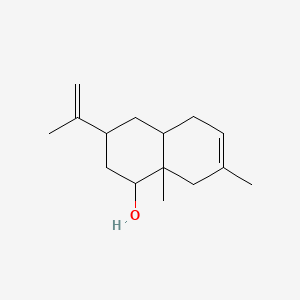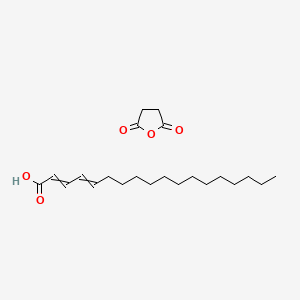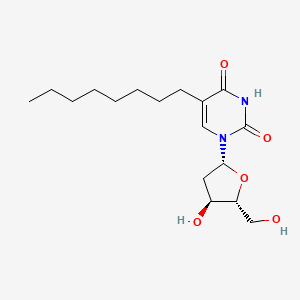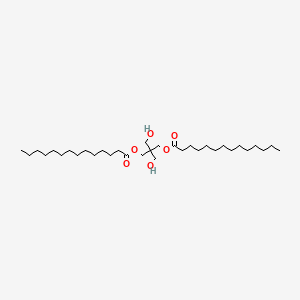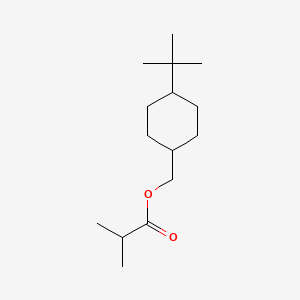
2,2',4,6'-Tetrachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,6’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental persistence and toxicity .
Vorbereitungsmethoden
The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.
Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.
Industry: It is used in the production of flame retardants and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,2’,4,6’-Tetrachlorodiphenyl ether can be compared with other similar compounds such as:
2,3,4,6-Tetrachlorodiphenyl ether: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological properties.
2,4,4’,5-Tetrachlorodiphenyl ether: Another chlorinated diphenyl ether with distinct reactivity and toxicity profiles.
2,2’,4,4’-Tetrabromodiphenyl ether: A brominated analog with different environmental and health impacts .
Each of these compounds has unique properties that influence their behavior in chemical reactions and their effects on biological systems.
Eigenschaften
CAS-Nummer |
147102-65-6 |
|---|---|
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
1,3-dichloro-2-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H |
InChI-Schlüssel |
DDQTXMCKLUKGCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


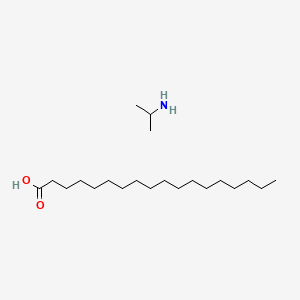


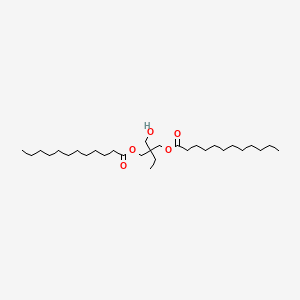

![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
